molecular formula C3H12Br2N2S B6309157 2,3-Diaminopropane-1-thiol dihydrobromide CAS No. 70548-07-1

2,3-Diaminopropane-1-thiol dihydrobromide

Cat. No.: B6309157
CAS No.: 70548-07-1
M. Wt: 268.02 g/mol
InChI Key: QKAYOPSZSQIZDI-UHFFFAOYSA-N
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Description

2,3-Diaminopropane-1-thiol dihydrobromide is a chemical compound with the molecular formula C₃H₁₀N₂S·2HBr. It is commonly used as a reagent and building block in various chemical syntheses. This compound is known for its high purity and quality, making it a valuable tool in scientific research and industrial applications .

Scientific Research Applications

2,3-Diaminopropane-1-thiol dihydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.

    Medicine: Investigated for its potential therapeutic applications, including its role in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Safety and Hazards

The compound has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305 + P351 + P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes . It is not classified as dangerous goods for transportation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diaminopropane-1-thiol dihydrobromide typically involves the reaction of 2,3-diaminopropane with hydrogen bromide in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product’s formation. The compound is then purified through recrystallization or other purification techniques to achieve high purity levels .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,3-Diaminopropane-1-thiol dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products’ formation .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives. These products have diverse applications in chemical synthesis and research .

Mechanism of Action

The mechanism of action of 2,3-Diaminopropane-1-thiol dihydrobromide involves its ability to interact with various molecular targets, including enzymes and metal ions. The compound’s thiol group can form stable complexes with metal ions, affecting the activity of metalloenzymes. Additionally, the amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diaminopropane-1-thiol dihydrobromide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and binding properties. This uniqueness makes it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

(1-azaniumyl-3-sulfanylpropan-2-yl)azanium;dibromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2S.2BrH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAYOPSZSQIZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS)[NH3+])[NH3+].[Br-].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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